![molecular formula C8H12NO3P B3041797 [(1R)-1-amino-2-phenylethyl]phosphonic acid CAS No. 36992-14-0](/img/structure/B3041797.png)

[(1R)-1-amino-2-phenylethyl]phosphonic acid

Vue d'ensemble

Description

“[(1R)-1-amino-2-phenylethyl]phosphonic acid” is a type of phosphonic acid, which is an organophosphorus compound containing C−PO(OR)2 groups . It serves as an attractive substitute for amino carboxylic acids in biological systems . It exhibits interesting and useful properties as a peptide analog, antiviral agent, hapten for the generation of catalytic antibodies, enzyme inhibitors, potent antibiotics, herbicides, and pesticides .

Synthesis Analysis

Phosphonic acids and their salts can be prepared from several methods. Most processes begin with phosphorous acid, exploiting its reactive P−H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents . Phosphonic acid also can be alkylated with acrylic acid derivatives to afford carboxyl functionalized phosphonic acids .Molecular Structure Analysis

The molecular formula of “this compound” is C8H12NO3P . It has an average mass of 201.160 Da and a monoisotopic mass of 201.055481 Da .Applications De Recherche Scientifique

Enzyme Inhibition

(1-Amino-2-phenylethyl)phosphonic acid has been identified as an inhibitor of carboxypeptidase A, an enzyme involved in protein processing. It binds directly to the enzyme's metal, probably through the phosphate group, and exhibits a unique behavior among enzyme inhibitors.

Phenylalanine Ammonia-Lyase Inhibition

This compound also inhibits phenylalanine ammonia-lyase (PAL), an enzyme crucial in plants. It affects the synthesis of anthocyanin in plants and alters the endogenous phenylalanine concentration, indicating its potential use in agricultural research (Laber, Kiltz, & Amrhein, 1986).

Chiral Building Blocks

[(1R)-1-amino-2-phenylethyl]phosphonic acid is valuable as a chiral building block in chemistry. Its enantiomerically enriched mixtures are used for various applications, highlighting its role in the synthesis of xenobiotics and other compounds (Żymańczyk-Duda et al., 2014).

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of phosphonate analogues, which are crucial in the development of drugs and other biologically active molecules (Piotrowska & Głowacka, 2007).

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. Its structural motif is found in a variety of compounds with broad capabilities of influencing physiological and pathological processes, ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

Synthesis Methods

Efficient synthesis methods of compounds related to this compound have been developed. These methods are vital for the creation of various phosphonate compounds used in different scientific applications (Das et al., 2011).

Metal Complex Formation

This compound forms complexes with transition metals, which is significant in the study of metalloenzymes and coordination chemistry (Kiss et al., 1987).

Propriétés

IUPAC Name |

[(1R)-1-amino-2-phenylethyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCNOURLMNHAQN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

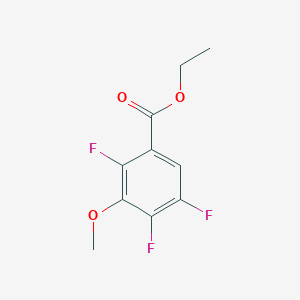

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)